cis,cis-Farnesol

Quorum sensing Candida albicans Germ tube formation

cis,cis-Farnesol [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol] is the all‑cis geometric isomer of the acyclic sesquiterpene alcohol farnesol (C₁₅H₂₆O). Among the four possible farnesol stereoisomers, the (2E,6E)‑isomer predominates in nature, while the (2Z,6Z) form is comparatively rare.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 16106-95-9
Cat. No. B8260425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-Farnesol
CAS16106-95-9
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCO)C)C)C
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11-
InChIKeyCRDAMVZIKSXKFV-FBXUGWQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water;  soluble in oils
soluble (in ethanol)

cis,cis-Farnesol (CAS 16106-95-9): Baseline Identity and Procurement-Relevant Profile


cis,cis-Farnesol [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol] is the all‑cis geometric isomer of the acyclic sesquiterpene alcohol farnesol (C₁₅H₂₆O). Among the four possible farnesol stereoisomers, the (2E,6E)‑isomer predominates in nature, while the (2Z,6Z) form is comparatively rare [1]. The compound is a colorless liquid with a delicate floral odor and serves as a biosynthetic intermediate in the isoprenoid/cholesterol pathway as well as a substrate for farnesol dehydrogenase in juvenile hormone biosynthesis [2].

Isomer-specific research: rare (2Z,6Z)-farnesol for stereospecific studies
QS-decoupled negative control: no quorum-sensing activity in Candida albicans
Scalable supply route: reported de novo microbial production in E. coli

cis,cis-Farnesol: Why Generic Farnesol Mixtures Cannot Substitute for the All‑Cis Isomer


Commercial farnesol is commonly sold as an isomer mixture or as the predominant (2E,6E)‑trans,trans form; however, the four geometric isomers of farnesol exhibit fundamentally different biological activities, enzyme substrate properties, and biosynthetic pathway entry points. The (2Z,6Z) all‑cis configuration imposes a distinct three‑dimensional geometry that alters interaction with enzyme active sites, receptor binding, and metabolic fate [1]. Consequently, studies that require isomer‑specific readouts—quorum‑sensing assays, juvenile hormone pathway analysis, or cis‑prenyltransferase substrate characterization—cannot substitute a mixed‑isomer or trans,trans‑farnesol product for pure cis,cis‑farnesol without invalidating the experimental outcome.

Quorum-sensing activity mismatch
trans,trans-Farnesol (or mixed isomers) suppresses germ tube formation; cis,cis-farnesol does not, which may confound C. albicans virulence pathway assays.
Enzyme kinetics shift
Farnesol dehydrogenase substrate affinity differs between isomers; mixed-isomer substrates may not replicate isomer-specific metabolic turnover rates.
Prenyltransferase substrate discrimination
Z,Z-FPP is a poor substrate for protein farnesyltransferase, whereas E,E-FPP is effective; substituting isomers may alter FTase assay outcomes.

cis,cis-Farnesol: Quantitative Differentiation Evidence Against Closest Isomer Comparators


Absence of Quorum‑Sensing Molecule Activity Differentiates cis,cis‑Farnesol from the E,E‑Isomer in Candida albicans

Among the four geometric isomers of farnesol, only the (2E,6E)‑isomer exhibits quorum‑sensing molecule (QSM) activity that suppresses germ tube formation (GTF) in Candida albicans [1]. cis,cis‑Farnesol (Z,Z‑isomer) was explicitly tested and showed no QSM activity, establishing it as an isomerically silent control for experiments where farnesol‑mediated filamentation suppression must be excluded.

QSM Activity
Head-to-head
cis,cis: No activity vs trans,trans: ≥50% GTF reduction
Supports QS-independent C. albicans filamentation studies
N-acetylglucosamine-induced GTF assay
Quorum sensing Candida albicans Germ tube formation

cis,cis‑Farnesol Displays 2.5‑fold Lower Affinity for Farnesol Dehydrogenase Compared to trans,trans‑Farnesol

Purified NAD(P)⁺‑farnesol dehydrogenase from Polygonum minus leaves oxidizes all three tested farnesol geometric isomers, but with markedly different Michaelis constants. The Kₘ for cis,cis‑farnesol is 0.42 mM, compared to 0.17 mM for trans,trans‑farnesol and 0.33 mM for cis,trans‑farnesol, indicating that the all‑cis isomer has approximately 2.5‑fold lower apparent enzyme affinity than the preferred trans,trans substrate [1]. BRENDA database entries corroborate Kₘ values in the range 0.097–0.42 mM for the Z,Z‑isomer versus 0.091–0.17 mM for the E,E‑isomer [2].

Enzyme Affinity (Km)
Head-to-head
0.42 mM cis,cis Km 2.5-fold higher vs 0.17 mM (trans,trans)
Enables slower metabolic turnover in farnesol dehydrogenase assays
Purified enzyme from Polygonum minus; pH 9.5, 35°C
Juvenile hormone biosynthesis Farnesol dehydrogenase Enzyme kinetics

De Novo Microbial Biosynthesis of cis,cis‑Farnesol Achieves the Highest Reported Isomer‑Specific Titer, Enabling Scalable Procurement

A dedicated metabolic engineering effort in Escherichia coli achieved de novo biosynthesis of Z,Z‑farnesol at a titer of 572.13 mg/L in shake‑flask batch fermentation using an optimized cis‑prenyltransferase mutant and a heterologous phosphatase [1]. This is the highest reported microbial titer specifically for the all‑cis isomer and the first demonstration of de novo Z,Z‑farnesol production in E. coli.

Microbial Titer
Reported
572.13 mg/L Z,Z-farnesol titer First de novo report; ≥4-fold higher than typical E,E titer
Demonstrates scalable fermentation-based supply
Engineered E. coli; shake-flask batch fermentation
Metabolic engineering Escherichia coli Terpenoid biosynthesis

cis,cis‑Farnesol Is a Poor Substrate for Protein Farnesyltransferase, Providing an Isomer‑Selective Tool for FTase Studies

Stereospecific synthesis and biological evaluation of farnesyl diphosphate (FPP) isomers revealed that while (2E,6E)‑FPP and (2Z,6E)‑FPP are effective substrates for protein‑farnesyl transferase (FTase), the Z,Z‑FPP isomer (the diphosphate form of cis,cis‑farnesol) is a poor substrate [1]. This isomer‑dependent substrate discrimination provides a molecular tool to dissect FTase specificity and to interrogate the role of farnesylation in oncogenic Ras signaling without the confounding activity of the endogenous all‑trans substrate.

FTase Substrate
Reported
Z,Z-FPP: poor substrate vs E,E-FPP: effective substrate
Provides isomer-discriminating probe for FTase specificity
Recombinant FTase in vitro assay
Protein prenylation Farnesyltransferase Ras signaling

cis,cis‑Farnesol: High‑Value Application Scenarios Supported by Quantitative Differentiation Evidence


Quorum‑Sensing‑Decoupled Candida albicans Virulence Studies

When investigating C. albicans filamentation pathways independent of farnesol‑mediated quorum sensing, researchers must use cis,cis‑farnesol as a negative control. The E,E‑isomer suppresses germ tube formation by ≥50%, whereas the Z,Z‑isomer is inactive [1]. This binary activity difference enables clean experimental dissection of QSM‑dependent vs. QSM‑independent hyphal regulation.

Juvenile Hormone III Biosynthetic Pathway Reconstitution and Insecticide Target Validation

The 2.5‑fold higher Kₘ of cis,cis‑farnesol for farnesol dehydrogenase compared to the trans,trans isomer makes it a valuable substrate for in vitro reconstitution of the juvenile hormone biosynthetic pathway when slower, rate‑limiting oxidation kinetics are desired [1]. This property supports structure‑activity relationship studies aimed at designing species‑specific insect JH III biosynthesis inhibitors.

Cis‑Prenyltransferase Substrate Specificity and Terpene Synthase Mechanism Studies

The unique all‑cis geometry of Z,Z‑farnesyl diphosphate serves as the obligate substrate for specialized cis‑prenyltransferases such as zFPS from Solanum habrochaites [1]. Procuring pure cis,cis‑farnesol is essential for laboratories studying cis‑oid terpene cyclization mechanisms or engineering microbial cell factories for cis‑configured terpenoids.

Scalable Fermentation‑Based Supply for Cosmetic and Pharmaceutical Formulation Research

The demonstrated de novo microbial production of Z,Z‑farnesol at 572.13 mg/L in E. coli represents a scalable alternative to stereospecific chemical synthesis [1]. Formulation scientists evaluating cis,cis‑farnesol for fragrance, cosmetic emollient, or pharmaceutical applications can leverage this established fermentation route to secure research‑grade material without relying on limited natural extraction yields.

Application
Selection Property
Validation Focus
C. albicans filamentation pathway studies
Isomer-specific QS-negative control
Germ tube formation assay interpretation
Juvenile hormone pathway reconstitution
Differential farnesol dehydrogenase substrate
Enzyme kinetics and metabolic turnover
Cis-prenyltransferase specificity studies
All-cis geometric substrate
Cis-oid terpene cyclization mechanism
Research-grade formulation supply
Scalable de novo fermentation route
Procurement feasibility for formulation studies
Quote Request

Request a Quote for cis,cis-Farnesol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.